molecular formula C10H11NO3 B1259827 4-Hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one CAS No. 183961-08-2

4-Hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one

Cat. No. B1259827
CAS RN: 183961-08-2
M. Wt: 193.2 g/mol
InChI Key: XZZMJRBYVRSAOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one is a member of benzenes.
4-Hydroxy-5-phenyltetrahydro-1, 3-oxazin-2-one, also known as 4-OH-5-PH-O or CCMF CPD, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. 4-Hydroxy-5-phenyltetrahydro-1, 3-oxazin-2-one is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 4-Hydroxy-5-phenyltetrahydro-1, 3-oxazin-2-one has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. 4-Hydroxy-5-phenyltetrahydro-1, 3-oxazin-2-one can be converted into 5-phenyl-1, 3-oxazinane-2, 4-dione;  which is catalyzed by the enzyme alcohol dehydrogenase 1A. In humans, 4-hydroxy-5-phenyltetrahydro-1, 3-oxazin-2-one is involved in the felbamate metabolism pathway.

Scientific Research Applications

Organic Sulfites Synthesis

A study by Tabei, Kawashima, and Kato (1980) demonstrated the synthesis of bis(3-oxo-2-phenyltetrahydro-2H-1,2-oxazine-5-yl) sulfite derivatives from 5-hydroxy-2-phenyltetrahydro-2H-1,2-oxazin-3-one derivatives. This synthesis process highlights the potential of 4-Hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one derivatives in organic chemistry, particularly in creating sulfite compounds with varied isomers (Tabei, Kawashima, & Kato, 1980).

Carboxyketenes Formation

George et al. (2007) explored the formation of carboxy(phenyl)ketene as a major product from the thermal fragmentation of 4-hydroxy-1,3-oxazin-6-one. This study indicates the importance of 4-Hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one in the generation of carboxyketenes, which are valuable in various chemical synthesis processes (George et al., 2007).

Acid Properties and Biological Activity

Lalaev et al. (2006) examined the acid properties of 4-Hydroxy-6H-1,3oxazin-6-ones, revealing their characteristics as weak OH acids. This study contributes to understanding the interaction of such compounds in biological media, which is crucial for their potential application in medicinal chemistry (Lalaev et al., 2006).

Novel Enantiomerically Pure Compounds

González-Rosende et al. (2004) reported the synthesis of enantiomerically pure aminodiols from chiral 4-hydroxymethyl-5-iodo-1,3-oxazin-2-ones. This research underscores the potential of 4-Hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one in synthesizing chiral compounds, which have significant applications in the development of pharmaceuticals (González-Rosende et al., 2004).

Spatial Structure Analysis

Cherkaev et al. (1993) investigated the spatial structure of some 6-alkyl-6-phenyl-tetrahydro-1,3-oxazines, demonstrating the compound's conformational properties. Understanding these structures is vital for designing drugs and other chemical compounds (Cherkaev et al., 1993).

Antimicrobial Activity

Chernov et al. (2017) synthesized new 4-hydroxy-6H-oxazin-6-ones with nitrofuran and thiophene derivatives, exhibiting bactericidal activity. This application is significant in the field of antimicrobial drug development (Chernov et al., 2017).

properties

CAS RN

183961-08-2

Product Name

4-Hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

IUPAC Name

4-hydroxy-5-phenyl-1,3-oxazinan-2-one

InChI

InChI=1S/C10H11NO3/c12-9-8(6-14-10(13)11-9)7-4-2-1-3-5-7/h1-5,8-9,12H,6H2,(H,11,13)

InChI Key

XZZMJRBYVRSAOS-UHFFFAOYSA-N

SMILES

C1C(C(NC(=O)O1)O)C2=CC=CC=C2

Canonical SMILES

C1C(C(NC(=O)O1)O)C2=CC=CC=C2

synonyms

4-hydroxy-5-phenyl-1,3-oxazaperhydroin-2-one
4-hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one
4-OH-5-Ph-O
CCMF cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one
Reactant of Route 2
4-Hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one
Reactant of Route 3
4-Hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one
Reactant of Route 4
4-Hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one
Reactant of Route 5
4-Hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one
Reactant of Route 6
4-Hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.